molecular formula C9H11NO B13524684 2-(Azetidin-3-yl)phenol

2-(Azetidin-3-yl)phenol

Cat. No.: B13524684
M. Wt: 149.19 g/mol
InChI Key: QCOJOUNUUNOSMH-UHFFFAOYSA-N
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Description

2-(Azetidin-3-yl)phenol is a chemical compound with the molecular formula C9H11NO It consists of a phenol group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-yl)phenol can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method is efficient and allows for the preparation of various azetidine derivatives.

Another method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . This approach is straightforward and yields 1,3-disubstituted azetidines.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The azetidine ring can be reduced to form different amine derivatives.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Various amine derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

2-(Azetidin-3-yl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-yl)phenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The azetidine ring can interact with enzymes, potentially inhibiting their activity. These interactions can lead to changes in cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Oxetane: A four-membered ring containing one oxygen atom.

    Pyrrole: A five-membered ring containing one nitrogen atom.

Uniqueness

2-(Azetidin-3-yl)phenol is unique due to the presence of both a phenol group and an azetidine ring. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound in scientific research .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

2-(azetidin-3-yl)phenol

InChI

InChI=1S/C9H11NO/c11-9-4-2-1-3-8(9)7-5-10-6-7/h1-4,7,10-11H,5-6H2

InChI Key

QCOJOUNUUNOSMH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=CC=C2O

Origin of Product

United States

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